molecular formula C9H10BrF2NO B13053919 1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL

1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL

Cat. No.: B13053919
M. Wt: 266.08 g/mol
InChI Key: MFAKSCMQXMQSKT-UHFFFAOYSA-N
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Description

1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL is an organic compound with the molecular formula C9H10BrF2NO and a molecular weight of 266.08 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and two fluorine atoms attached to a phenyl ring, along with a hydroxyl group on the propan-2-ol moiety. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Major Products

    Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of ketones or aldehydes from the hydroxyl group.

    Reduction: Formation of amines from nitro groups.

Scientific Research Applications

1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds with active sites, while the bromine and fluorine atoms contribute to its binding affinity through halogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,6-difluoroaniline: Shares the bromine and fluorine substituents but lacks the amino and hydroxyl groups.

    1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL: Similar structure with a chlorine atom instead of bromine.

    1-Amino-1-(4-bromo-2,6-dichlorophenyl)propan-2-OL: Contains additional chlorine atoms on the phenyl ring.

Uniqueness

1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL is unique due to the combination of its amino, hydroxyl, bromine, and fluorine substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research in various scientific fields .

Properties

Molecular Formula

C9H10BrF2NO

Molecular Weight

266.08 g/mol

IUPAC Name

1-amino-1-(4-bromo-2,6-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10BrF2NO/c1-4(14)9(13)8-6(11)2-5(10)3-7(8)12/h2-4,9,14H,13H2,1H3

InChI Key

MFAKSCMQXMQSKT-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=C(C=C(C=C1F)Br)F)N)O

Origin of Product

United States

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